molecular formula C3H4LiNO2 B1603084 Lithium L-aziridine-2-carboxylate CAS No. 67413-27-8

Lithium L-aziridine-2-carboxylate

Cat. No.: B1603084
CAS No.: 67413-27-8
M. Wt: 93 g/mol
InChI Key: ZGQWDLXRNCMIHH-DKWTVANSSA-M
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Description

Lithium L-aziridine-2-carboxylate, with the chemical formula C3H4LiNO2 , is a chiral building block. It is often used in peptide synthesis and can form complexes with transition metal salts . The compound is also known as L-Aziridine-2-carboxylic acid lithium salt .


Synthesis Analysis

The synthesis of aziridine-2-carboxylic acid derivatives involves the introduction of an aziridine ring into the carboxylic acid functional group. These derivatives have attracted attention in medicinal chemistry due to their potential applications as PDIA1 inhibitors .


Molecular Structure Analysis

The molecular structure of this compound consists of an aziridine ring attached to a carboxylate group. The lithium ion (Li+) acts as a counterion to balance the charge. The compound’s empirical formula is C3H4LiNO2 , and its molecular weight is approximately 93.01 g/mol .


Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives, including this compound, have been investigated for their potential as PDIA1 inhibitors. These compounds can selectively alkylate thiol groups of cancer cell surface proteins, making them interesting candidates for anticancer immunomodulation .


Physical and Chemical Properties Analysis

  • InChI Key : ZGQWDLXRNCMIHH-DKWTVANSSA-M

Scientific Research Applications

Synthesis and Derivative Formation

Lithium L-aziridine-2-carboxylate is primarily used in the synthesis of various organic compounds. Nakajima et al. (1978) described its synthesis from N-trityl-L-aziridine-carboxylic acid benzyl ester, leading to the formation of several N-acylaziridine-2-carboxylic acid esters (Nakajima, Takai, Tanaka, & Okawa, 1978). Similarly, Papa and Tomasini (2000) developed a method for preparing 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates, which have applications in synthesizing polysubstituted amino acids (Papa & Tomasini, 2000).

Asymmetric Synthesis and Chemical Reactions

In asymmetric synthesis, Davis, Zhou, and Reddy (1994) used cis-aziridine-2-carboxylic acids, a derivative of this compound, for synthesizing syn-β-hydroxy-α-amino acid structural units (Davis, Zhou, & Reddy, 1994). Hwang, Chung, and Lee (1996) described the diastereoselective addition of organolithium reagents to 2S-aziridine-2-carboxaldehyde for the efficient preparation of Ephedra alkaloid analogues (Hwang, Chung, & Lee, 1996).

Ring Expansion and Stereochemistry

The work by Cardillo et al. (1996) on benzyl aziridine-2-carboxylates highlighted their use in ring-expansion reactions, contributing to stereochemical research (Cardillo, Gentilucci, Tomasini, & Visa Castejon-Bordas, 1996). Shtrumfs et al. (2007) reported on N-substituted amides and esters of aziridine-2-carboxylic acids, showcasing their reactions with lithium diisopropylamide (Shtrumfs, Hermane, Kalvinsh, & Trapencieris, 2007).

Aziridines and Lithium Reagents

The use of lithium reagents in aziridine chemistry was explored by Hodgson et al. (2007), detailing the dimerization and isomerization reactions of α-lithiated terminal aziridines (Hodgson, Humphreys, Miles, Brierley, & Ward, 2007). Boultwood and Bull (2014) investigated the lithium-iodine exchange on N-tosyliodoaziridines to generate unstabilized aziridinyllithiums, leading to stereospecific functionalization of iodoaziridines (Boultwood & Bull, 2014).

Transesterification and Chiral Centers

Shtrumfs et al. (2004) described the transesterification of N-unsubstituted esters of aziridine-2-carboxylic acid using various bases, including lithium alcoholates, highlighting the method's effectiveness in retaining the configuration of chiral centers (Shtrumfs, Chernyak, Kums, Kalvins, & Trapencieris, 2004).

Catalysis and Ring-Opening Reactions

Yadav et al. (2003) explored lithium perchlorate-catalyzed synthesis of cis-aziridine carboxylates, showcasing its role in catalysis and the high diastereoselectivity of the reactions (Yadav, Reddy, Rao, & Reddy, 2003). Further, Yadav et al. (2005) demonstrated the regioselective ring-opening of aziridines with potassium thiocyanate, catalyzed by lithium perchlorate (Yadav, Reddy, Jyothirmai, & Murty, 2005).

Mechanism of Action

Target of Action

Lithium L-aziridine-2-carboxylate is a chiral building block . It is primarily used as a chelate ligand to form complexes with transition metal salts . These complexes can then interact with various targets depending on the specific transition metal and the environment in which the reaction takes place.

Mode of Action

The aziridine ring in this compound is highly reactive due to its strain . This reactivity allows it to undergo nucleophilic ring opening reactions . The ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring opening products after treatment with incoming nucleophiles .

Biochemical Pathways

It is known that aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These compounds enable the further construction of a variety of biologically and pharmaceutically important drugs .

Result of Action

The primary result of the action of this compound is the formation of complexes with transition metal salts . These complexes can then be used in various chemical reactions, including the synthesis of a variety of biologically and pharmaceutically important drugs .

Action Environment

The action, efficacy, and stability of this compound are highly dependent on the specific environmental conditions in which it is used. Factors such as the presence of electron-withdrawing substituents, the type of incoming nucleophiles, and the specific transition metal salts used can all influence the compound’s action .

Future Directions

Research on aziridine-2-carboxylic acid derivatives, including Lithium L-aziridine-2-carboxylate, continues to explore their potential as PDIA1 inhibitors and other applications in drug discovery . Further investigations into their biological activities and therapeutic potential are warranted.

Properties

IUPAC Name

lithium;(2S)-aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2.Li/c5-3(6)2-1-4-2;/h2,4H,1H2,(H,5,6);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQWDLXRNCMIHH-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(N1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1[C@H](N1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4LiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635568
Record name Lithium (2S)-aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67413-27-8
Record name Lithium (2S)-aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium L-aziridine-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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